molecular formula C20H22N2 B3056581 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile CAS No. 7254-21-9

2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile

Cat. No.: B3056581
CAS No.: 7254-21-9
M. Wt: 290.4 g/mol
InChI Key: MHFBISFDLRWTLQ-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile (CAS 6517-69-7) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a piperidine scaffold, a structure commonly found in ligands targeting the central nervous system. While specific pharmacological data for this exact compound is limited in the public domain, its core structure is closely related to advanced compounds investigated for their interaction with key neurological targets. For instance, molecules containing the 1-benzylpiperidine motif have been designed and studied as high-affinity ligands for sigma receptors (σ1R and σ2R), which are implicated in neuropathic pain and neurodegenerative conditions like Alzheimer's disease . Furthermore, structural analogs based on the 1-benzylpiperidine scaffold are prominent in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . These inhibitors are a foundational approach to addressing cholinergic dysfunction and are considered potential therapeutic agents for Alzheimer's disease, as increasing acetylcholine levels can help ameliorate cognitive deficits . The presence of both the benzylpiperidine and phenylacetonitrile groups in a single molecule makes this compound a valuable intermediate or precursor for designing and synthesizing novel multifunctional ligands. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of molecules that simultaneously modulate multiple biological targets, a promising strategy for complex neurological disorders . This product is provided for Research Use Only (RUO) and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17/h1-10,19-20H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFBISFDLRWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226557
Record name α-Phenyl-1-(phenylmethyl)-4-piperidineacetonitrile
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Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7254-21-9
Record name α-Phenyl-1-(phenylmethyl)-4-piperidineacetonitrile
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Record name 1-Benzyl-alpha-phenylpiperidine-4-acetonitrile
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Record name α-Phenyl-1-(phenylmethyl)-4-piperidineacetonitrile
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Record name 1-benzyl-α-phenylpiperidine-4-acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with benzyl cyanide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) to achieve high yields and selectivity . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum on carbon (Pt/C)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine and phenyl derivatives.

Scientific Research Applications

The compound 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile , also known by its CAS number 7254-21-9, is a notable chemical with various applications primarily in medicinal chemistry and pharmacology. This article delves into its scientific research applications, synthesizing findings from diverse sources while ensuring comprehensive coverage of its significance in various fields.

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Neurological Disorders : Research indicates that compounds similar to this compound may exhibit activity against neurodegenerative diseases such as Parkinson's and Alzheimer's due to their interaction with dopamine receptors.
  • Antidepressant Properties : Studies suggest that this compound could influence serotonin pathways, indicating potential antidepressant effects.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques due to its stability and well-defined properties.

Toxicology Studies

Research into the toxicological profile of this compound is crucial for assessing its safety in pharmaceutical applications. Studies focus on its metabolic pathways and potential side effects, which are essential for regulatory approval processes.

Case Study 1: Neurological Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives, including this compound, on dopamine receptor activity. The results indicated that modifications to the piperidine structure significantly affected receptor binding affinity, suggesting pathways for developing new treatments for Parkinson's disease.

Case Study 2: Antidepressant Effects

Another research article investigated the antidepressant potential of this compound through animal models. The findings demonstrated significant improvements in depressive behaviors when administered at specific dosages, implicating serotonergic mechanisms in its action.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzylpiperidine moiety is crucial for its activity, and the presence of the phenylacetonitrile group enhances its binding affinity to certain biological targets.

Biological Activity

2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile, also known as BPN, is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in relation to sigma receptors. This article explores the compound's synthesis, biological activities, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2
  • CAS Number : 7254-21-9
  • Structural Characteristics : The compound features a piperidine ring substituted with a benzyl group and a phenylacetonitrile moiety, contributing to its unique pharmacological profile.

Sigma Receptor Affinity

Research indicates that derivatives of compounds related to BPN exhibit significant affinity for sigma receptors, particularly sigma-1 receptors. A study demonstrated that certain N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high selectivity for sigma-1 receptors with Ki values in the nanomolar range (e.g., 3.90 nM) while displaying lower affinity for sigma-2 receptors (e.g., 240 nM) . This selectivity suggests potential applications in imaging studies and therapeutic interventions targeting these receptors.

The mechanism by which BPN interacts with sigma receptors involves modulation of neurotransmitter systems, particularly those associated with pain and mood regulation. The binding affinity of BPN to sigma receptors can influence downstream signaling pathways, potentially affecting neuroprotection and analgesic effects.

Study on Sigma Receptor Affinity

In a quantitative structure-activity relationship (QSAR) study involving various derivatives of benzylpiperidine compounds, it was found that substitutions on the aromatic ring significantly influenced receptor binding affinities. Compounds with halogen substitutions showed increased affinity for sigma-2 receptors while maintaining high selectivity for sigma-1 . These findings highlight the importance of molecular modifications in enhancing biological activity.

Pharmacological Evaluation

A pharmacological evaluation of BPN derivatives revealed their potential as analgesics and antidepressants. In vivo studies indicated that these compounds could modulate pain responses and exhibit antidepressant-like effects in animal models . The specific interactions with sigma receptors are believed to be crucial for these therapeutic effects.

Data Tables

Compound NameSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity Ratio
BPN3.9024061.54
Compound A5.0030060.00
Compound B4.5015033.33

Q & A

Q. What are the established methods for synthesizing 2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile with high purity, and how can side reactions be minimized?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1-benzylpiperidine-4-carbonitrile with a phenylacetylating agent under anhydrous conditions.
  • Step 2: Optimize reaction temperature (e.g., 60–80°C) to suppress byproducts like dimerization.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
  • Key Considerations: Use inert atmosphere (N₂/Ar) to prevent oxidation . Monitor reaction progress with TLC or HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 ).

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

Technique Parameters Purpose
¹H/¹³C NMR CDCl₃ solvent, 400 MHzConfirm backbone structure (e.g., benzyl protons at δ 7.3–7.5 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .
HRMS ESI+ mode, m/z calculated for C₂₀H₂₁N₂: 297.1701Verify molecular ion and fragmentation patterns.
HPLC-PDA C18 column, 65:35 methanol/buffer, λ=254 nmAssess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for derivatives of this compound?

Answer:

  • Factors: Vary catalyst loading (e.g., 1–5 mol%), temperature (40–100°C), and solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM): Use a central composite design to model nonlinear relationships.
  • Case Study: A flow-chemistry approach (similar to diphenyldiazomethane synthesis ) could enhance reproducibility.
  • Validation: Compare predicted vs. actual yields via ANOVA (target p-value <0.05).

Q. How should researchers resolve contradictions in reported pharmacological data for piperidine-acetonitrile analogs?

Answer:

  • Step 1: Replicate studies under standardized conditions (e.g., cell lines, assay protocols).
  • Step 2: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Step 3: Cross-reference structural analogs (e.g., 1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride ) to identify substituent effects.
  • Note: Discrepancies may arise from stereochemical variations or metabolite interference .

Q. What strategies are recommended for studying the compound’s mechanism of action in neurological targets?

Answer:

  • In Silico Docking: Use Schrödinger Maestro or AutoDock to model binding to σ-1 receptors or acetylcholinesterase.
  • Functional Assays: Measure Ca²⁺ flux in SH-SY5Y cells or electrophysiology in rat hippocampal slices.
  • Metabolite Tracking: Employ LC-MS/MS to identify oxidative metabolites (e.g., piperidine ring hydroxylation) .

Safety and Handling

Q. What are the critical storage and handling protocols for this compound?

Answer:

  • Storage: Keep in airtight containers under nitrogen, away from light and moisture (20–25°C) .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and acids to prevent exothermic decomposition.
  • PPE: Use nitrile gloves, lab coat, and fume hood for weighing.

Data Gaps and Future Directions

Q. What structural modifications could enhance the compound’s solubility for in vivo studies?

Answer:

  • Modification 1: Introduce polar groups (e.g., hydroxyl or amine) at the phenyl ring.
  • Modification 2: Replace benzyl with PEGylated moieties to improve aqueous solubility.
  • Evaluation: Measure logP via shake-flask method and solubility in PBS (pH 7.4) .

Q. How can researchers address the lack of peer-reviewed data on this compound?

Answer:

  • Literature Strategy: Cross-reference analogs (e.g., 2-phenylquinoline derivatives ) and expand search terms to "piperidine-acetonitrile SAR."
  • Collaboration: Partner with crystallography labs to solve 3D structures (SC-XRD) or computational chemists for MD simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile
Reactant of Route 2
2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile

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